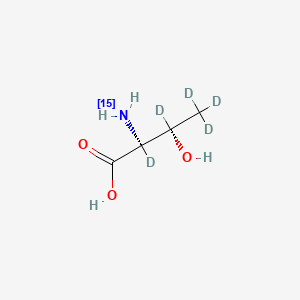
L-Threonine-15N,d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonine-15N,d5 is a labeled form of the amino acid L-Threonine, where the nitrogen atom is replaced with the isotope nitrogen-15 and five hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research due to its stable isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Threonine-15N,d5 can be synthesized through microbial fermentation, where microorganisms are cultured in a medium containing nitrogen-15 and deuterium-labeled substrates. The microorganisms incorporate these isotopes into the L-Threonine during their metabolic processes .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are optimized to produce high yields of L-Threonine with the desired isotopic labels. The fermentation broth is then processed to isolate and purify the labeled L-Threonine .
Analyse Chemischer Reaktionen
Types of Reactions
L-Threonine-15N,d5 undergoes various chemical reactions, including:
Oxidation: L-Threonine can be oxidized to form 2-amino-3-ketobutyric acid.
Reduction: Reduction reactions can convert L-Threonine to its corresponding alcohol.
Substitution: L-Threonine can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions
Major Products Formed
Oxidation: 2-amino-3-ketobutyric acid.
Reduction: Corresponding alcohols.
Substitution: Derivatives with different functional groups replacing the hydroxyl group
Wissenschaftliche Forschungsanwendungen
L-Threonine-15N,d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of L-Threonine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Wirkmechanismus
L-Threonine-15N,d5 exerts its effects through its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the compound’s metabolic pathways and interactions within biological systems. The nitrogen-15 and deuterium labels provide unique signals in NMR spectroscopy, enabling detailed analysis of molecular structures and dynamics .
Vergleich Mit ähnlichen Verbindungen
L-Threonine-15N,d5 is unique due to its dual isotopic labeling with nitrogen-15 and deuterium. Similar compounds include:
L-Threonine-15N: Labeled only with nitrogen-15.
L-Threonine-d5: Labeled only with deuterium.
L-Threonine-13C4,15N,2,3,4,4,4-d5: Labeled with carbon-13, nitrogen-15, and deuterium
These similar compounds are used in various research applications, but this compound offers the advantage of dual labeling, providing more detailed information in studies involving NMR spectroscopy and metabolic tracing .
Eigenschaften
Molekularformel |
C4H9NO3 |
|---|---|
Molekulargewicht |
125.14 g/mol |
IUPAC-Name |
(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D,5+1 |
InChI-Schlüssel |
AYFVYJQAPQTCCC-QOCGKAENSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)[15NH2] |
Kanonische SMILES |
CC(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


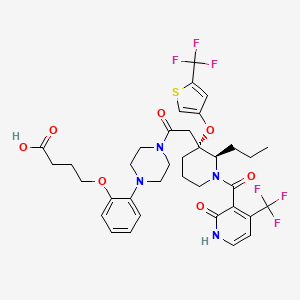


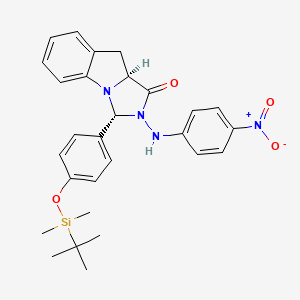

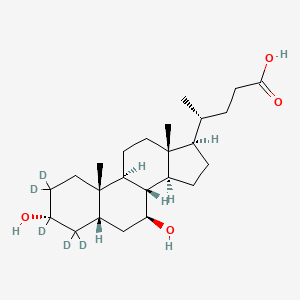
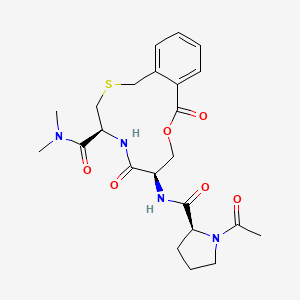





![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)

